2-bromo-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
“2-bromo-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, which provides 2-unsubstituted benzothiazoles . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .Molecular Structure Analysis
The molecular structure of benzothiazoles contains sulfur and nitrogen at position-1 and -3, respectively . It resembles pyridine and pyrimidine in its physico-chemical properties . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
In a visible light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A series of 1,3-benzothiazol-2-yl benzamides, which are structurally related to 2-bromo-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide, were synthesized and evaluated for their pharmacological properties. These compounds were tested for anticonvulsant activity, neurotoxicity, CNS depressant effects, and other toxicity studies. The majority showed activity in MES and scPTZ screens, indicating their potential in epilepsy treatment without exhibiting neurotoxicity or liver toxicity (Rana et al., 2008).
Copper-Catalyzed Intramolecular Cyclization
The synthesis of N-benzothiazol-2-yl-amides, which are structurally similar to the compound , was achieved through a copper-catalyzed intramolecular cyclization process. This method utilized N-(4,5-dihydrooxazol-2-yl)benzamide as a novel and efficient ligand, leading to the successful synthesis of various substituted amides under mild conditions (Wang et al., 2008).
Fluorescence Study
Research has also been conducted on the synthesis and fluorescence properties of derivatives that include the benzothiazole moiety. These compounds, such as 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-ones, were found to emit blue light in the region between 450 to 495 nm, showcasing their potential in fluorescence applications (Mahadevan et al., 2014).
Antimicrobial Activity
Some derivatives of benzothiazole, including N 2 , N 4 -bis(6-bromo-1,3-benzothiazol-2-yl)-N 6 -aryl-1,3,5-triazine-2,4,6-triamine, have been synthesized and screened for antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, showing their potential as bioactive agents (Patel & Baldaniya, 2016).
Future Directions
Properties
IUPAC Name |
2-bromo-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c1-2-10-6-5-9-13-14(10)18-16(21-13)19-15(20)11-7-3-4-8-12(11)17/h3-9H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECBSJLKVBCGKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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